molecular formula C10H8BrNO B2414839 7-Bromo-8-methoxyquinoline CAS No. 36748-99-9

7-Bromo-8-methoxyquinoline

Cat. No.: B2414839
CAS No.: 36748-99-9
M. Wt: 238.084
InChI Key: UQYGSQHBIDZNBX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with bromine in the presence of a solvent such as acetonitrile. The reaction is carried out at low temperatures to ensure selective bromination at the 7-position . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent, which also yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using environmentally friendly and recyclable brominating agents such as aqueous calcium bromide-bromine mixtures . These methods are optimized for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for selective bromination.

    Phenyllithium: Used for nucleophilic substitution reactions.

    Palladium Catalysts: Used for cross-coupling reactions.

Major Products:

    7-Substituted-8-methoxyquinolines: Formed through nucleophilic substitution.

    Aryl-substituted quinoline derivatives: Formed through cross-coupling reactions.

Scientific Research Applications

7-Bromo-8-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    7-Bromo-8-hydroxyquinoline: Similar structure with a hydroxyl group at the 8-position instead of a methoxy group.

    5,7-Dibromo-8-methoxyquinoline: Contains an additional bromine atom at the 5-position.

Uniqueness: 7-Bromo-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The presence of both bromine and methoxy groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

7-bromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYGSQHBIDZNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an oven dried round bottom flask under nitrogen, a solution of 7-bromoquinolin-8-ol (1 g, 4.46 mmol) in N,N-dimethylformamide (20 mL) at room temperature was treated with sodium hydride (60% dispersion in mineral oil, 0.268 g, 6.69 mmol) to give a bright yellow mixture and was stirred for 3 min. Iodomethane (0.307 mL, 4.91 mmol) was then added by syringe and the reaction was stirred for 30 min. The reaction was quenched carefully with water (50 mL) and diluted with ethyl acetate (100 mL). The layers were separated and the organic layer was dried over magnesium sulfate and concentrated in vacuo to give a liquid, which solidified to a white solid (1.06 g, quantitative yield) on standing overnight. MS(ES)+ m/e 237.8, 239.7 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.268 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.307 mL
Type
reactant
Reaction Step Two

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